[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine moiety, a piperidine ring, and an indole derivative. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the triazolopyridine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the coupling of the indole derivative to the piperidine-triazolopyridine intermediate under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, column chromatography, and HPLC are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or nitro groups within the compound to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of a nitro group on the triazolopyridine ring may produce an amino derivative.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with neurotransmitter receptors may result in neuroprotective effects by preventing excitotoxicity and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone
- 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone
Uniqueness
The uniqueness of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone lies in its specific combination of structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, improved pharmacokinetic properties, and greater efficacy in therapeutic applications.
Properties
IUPAC Name |
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-27-17(13-16-14-18(31-2)21(32-3)22(33-4)20(16)27)24(30)28-11-8-15(9-12-28)23-26-25-19-7-5-6-10-29(19)23/h5-7,10,13-15H,8-9,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDMFFRHYHDIQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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